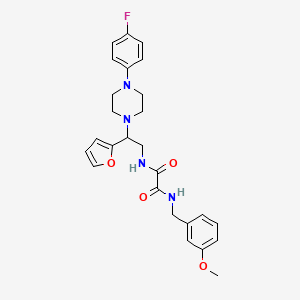![molecular formula C19H20ClN3O4S B2483815 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide CAS No. 393852-31-8](/img/structure/B2483815.png)
1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide is synthesized through a series of steps involving the reaction of benzenesulfonyl chloride with ethyl isonipecotate and subsequent reactions leading to the formation of target compounds. These compounds are characterized by 1H-NMR, IR, and mass spectral data to determine their structures (Khalid et al., 2016).
Antimicrobial Properties
- Synthesized derivatives of isonicotinic acid hydrazide, related to this compound, have been characterized and tested in vitro for their antimicrobial properties. These compounds, especially N-(benzenesulfonyl)-N'-[(5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, showed promising antimicrobial activity (Parle & Singh, 2017).
Anticancer Potential
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to the structure of interest, have been synthesized and evaluated for their potential as anticancer agents. Some synthesized compounds demonstrated significant anticancer activity, indicating the potential of derivatives of this compound in this field (Rehman et al., 2018).
Antibacterial and Anti-TB Activity
- Compounds derived from N'-[(E)-(substituted-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazides, related to the compound of interest, have shown significant antibacterial and anti-TB activity against various strains, making them potential candidates for therapeutic applications (Matada, Yernale, & Javeed, 2021).
Enzyme Inhibition
- Related derivatives have been synthesized and shown to exhibit talented activity against butyrylcholinesterase enzyme, indicating potential uses of the compound of interest in enzyme inhibition and related therapeutic applications (Khalid et al., 2013).
Structural Studies and Molecular Interactions
- The crystal and molecular structure of compounds related to this compound have been studied, revealing the formation of H-bonded dimers in the crystal lattice and providing insights into the molecular interactions involved in the stabilization of these compounds (Khan et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-16-5-7-17(8-6-16)28(26,27)23-11-9-14(10-12-23)19(25)22-21-13-15-3-1-2-4-18(15)24/h1-8,13-14,24H,9-12H2,(H,22,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUPBVJRCNVSCB-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=CC=C2O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC=CC=C2O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
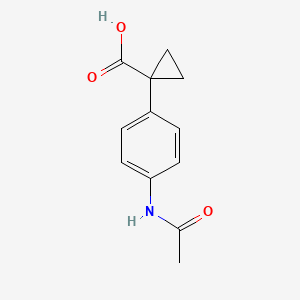

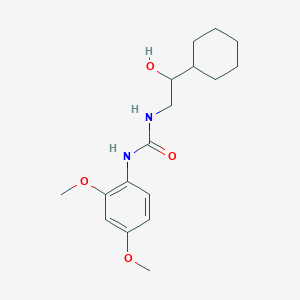
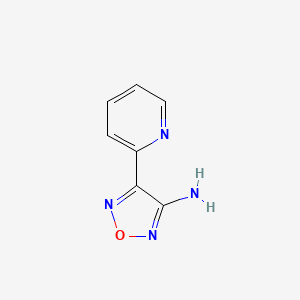
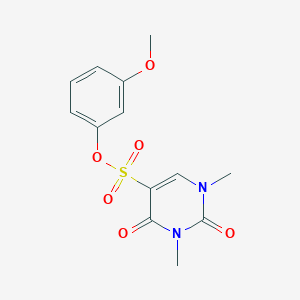

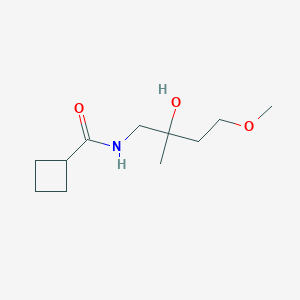

![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)
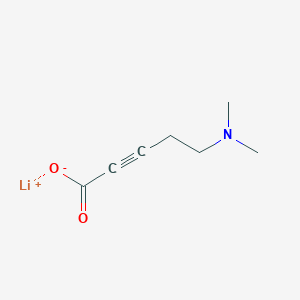

![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)
![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)
